molecular formula C5H5N3O2 B017488 N-nitropyridin-2-amine CAS No. 103769-75-1

N-nitropyridin-2-amine

Cat. No.: B017488
CAS No.: 103769-75-1
M. Wt: 139.11 g/mol
InChI Key: VLZLEPNAKIFDQJ-UHFFFAOYSA-N
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Description

Dimyristoylphosphatidylcholine is a phosphatidylcholine, a type of phospholipid. It is composed of glycerol, phosphate, and choline, and is a critical component of cell membranes. Dimyristoylphosphatidylcholine is commonly used in the preparation of liposomes, which are spherical vesicles with a phospholipid bilayer. These liposomes are widely employed in various biomedical applications due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimyristoylphosphatidylcholine can be synthesized through the esterification of glycerol with myristic acid, followed by the phosphorylation of the resulting diglyceride with phosphocholine. The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, dimyristoylphosphatidylcholine is often produced using large-scale chemical synthesis techniques. The process involves the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality dimyristoylphosphatidylcholine .

Chemical Reactions Analysis

Types of Reactions

Dimyristoylphosphatidylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimyristoylphosphatidylcholine has a wide range of scientific research applications, including:

Mechanism of Action

Dimyristoylphosphatidylcholine exerts its effects primarily through its role in forming lipid bilayers. The hydrophobic fatty acid chains interact with each other, while the hydrophilic phosphate and choline groups face the aqueous environment, creating a stable bilayer structure. This bilayer serves as a barrier to the passage of ions and molecules, thereby maintaining cellular integrity and facilitating the controlled release of encapsulated substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimyristoylphosphatidylcholine is unique due to its specific fatty acid chain length (14 carbons), which provides a balance between fluidity and stability in lipid bilayers. This makes it particularly suitable for studies involving membrane dynamics and the preparation of liposomes with desirable properties for drug delivery and other biomedical applications .

Properties

IUPAC Name

N-pyridin-2-ylnitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLEPNAKIFDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949353
Record name N-Pyridin-2-ylnitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26482-54-2
Record name N-Nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26482-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitraminopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Pyridin-2-ylnitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROPYRIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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